molecular formula C17H14F3NO3 B4401819 [4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate

[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate

Cat. No.: B4401819
M. Wt: 337.29 g/mol
InChI Key: FKQNAYHBLUCFIO-UHFFFAOYSA-N
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Description

[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate is an organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino carbonyl group and a phenyl propionate moiety. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate typically involves the reaction of 2-(trifluoromethyl)aniline with phenyl isocyanate to form the intermediate compound. This intermediate is then reacted with phenyl propionate under controlled conditions to yield the final product. The reaction conditions often include the use of nonchlorinated organic solvents, inert towards isocyanates, and temperatures ranging from 20°C to 60°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction temperatures and the use of high-purity reagents to ensure the quality and yield of the final product. Industrial production may also incorporate advanced purification techniques to isolate the compound from any by-products.

Chemical Reactions Analysis

Types of Reactions: [4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, allowing it to modulate specific biochemical pathways. These interactions can lead to various biological effects, including enzyme inhibition and signal transduction modulation.

Comparison with Similar Compounds

  • 4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate
  • 4-({[4-methyl-3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate

Comparison: Compared to similar compounds, [4-[[2-(Trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity, stability, and biological activity. The specific arrangement of functional groups in this compound makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[4-[[2-(trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3/c1-2-15(22)24-12-9-7-11(8-10-12)16(23)21-14-6-4-3-5-13(14)17(18,19)20/h3-10H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQNAYHBLUCFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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